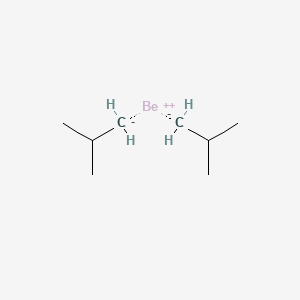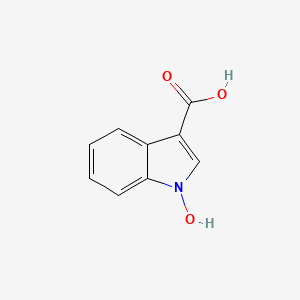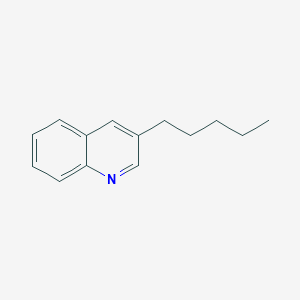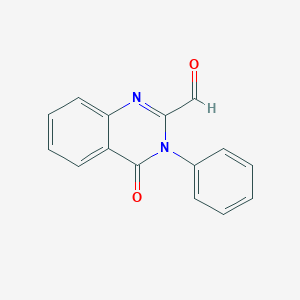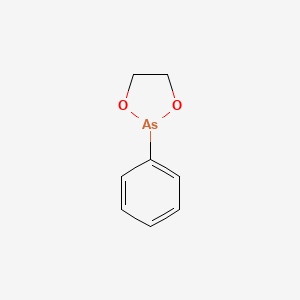
2-Phenyl-1,3,2-dioxarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by a five-membered ring containing arsenic, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-dioxarsolane typically involves the reaction of phenylarsine oxide with ethylene glycol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The process involves the formation of a cyclic acetal through the condensation of the hydroxyl groups of ethylene glycol with the arsenic center of phenylarsine oxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3,2-dioxarsolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acids or arsenates.
Reduction: Reduction reactions can convert it back to phenylarsine oxide or other arsenic-containing species.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic acids or arsenates.
Reduction: Phenylarsine oxide or other reduced arsenic species.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Phenyl-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing arsenic-based drugs or therapeutic agents.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,2-dioxarsolane involves its interaction with various molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Similar in structure but contain a six-membered ring.
1,3-Dioxolanes: Contain a five-membered ring but lack the arsenic atom.
2-Phenyl-1,3-dioxane: A related compound with a similar phenyl group but different ring structure.
Uniqueness
2-Phenyl-1,3,2-dioxarsolane is unique due to the presence of arsenic in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen-only counterparts. This uniqueness makes it valuable for specific applications where the reactivity of arsenic is advantageous .
Propriétés
Numéro CAS |
14849-20-8 |
|---|---|
Formule moléculaire |
C8H9AsO2 |
Poids moléculaire |
212.08 g/mol |
Nom IUPAC |
2-phenyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C8H9AsO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 |
Clé InChI |
LIDSATPDXGOQGI-UHFFFAOYSA-N |
SMILES canonique |
C1CO[As](O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


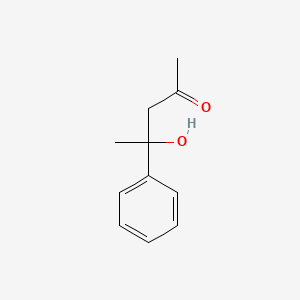
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

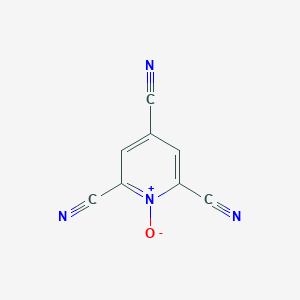

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
